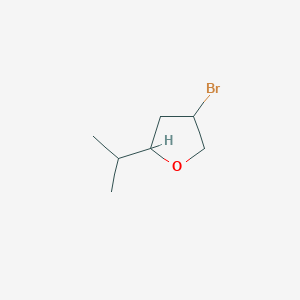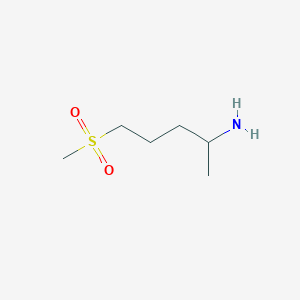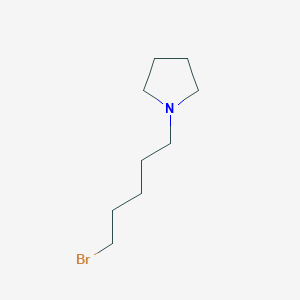
2-Methyl-4-(2-nitrovinyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(2-nitrovinyl)thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many biologically active molecules. The compound features a five-membered ring containing sulfur and nitrogen atoms, with a methyl group at the 2-position and a nitrovinyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2-nitrovinyl)thiazole typically involves the reaction of 2-methylthiazole with nitroethene under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic addition of the thiazole to the nitroethene.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(2-nitrovinyl)thiazole undergoes various chemical reactions, including:
Oxidation: The nitrovinyl group can be oxidized to form nitrothiazole derivatives.
Reduction: The nitrovinyl group can be reduced to an amino group, leading to the formation of aminothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the 2-position of the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Nitrothiazole derivatives.
Reduction: Aminothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
2-Methyl-4-(2-nitrovinyl)thiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(2-nitrovinyl)thiazole involves its interaction with various molecular targets and pathways. The compound’s nitrovinyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylthiazole: Lacks the nitrovinyl group and has different biological activities.
4-Nitrothiazole: Contains a nitro group directly attached to the thiazole ring.
2-Aminothiazole: Features an amino group at the 2-position instead of a methyl group.
Uniqueness
2-Methyl-4-(2-nitrovinyl)thiazole is unique due to the presence of both a methyl group and a nitrovinyl group, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C6H6N2O2S |
|---|---|
Molecular Weight |
170.19 g/mol |
IUPAC Name |
2-methyl-4-[(E)-2-nitroethenyl]-1,3-thiazole |
InChI |
InChI=1S/C6H6N2O2S/c1-5-7-6(4-11-5)2-3-8(9)10/h2-4H,1H3/b3-2+ |
InChI Key |
NBBHKQYUWYHQLF-NSCUHMNNSA-N |
Isomeric SMILES |
CC1=NC(=CS1)/C=C/[N+](=O)[O-] |
Canonical SMILES |
CC1=NC(=CS1)C=C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


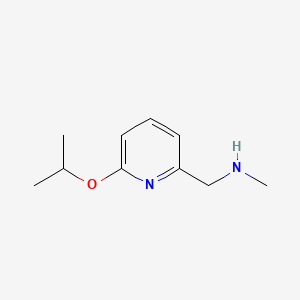
![3-(Benzo[D][1,3]dioxol-5-YL)azetidine](/img/structure/B13606617.png)
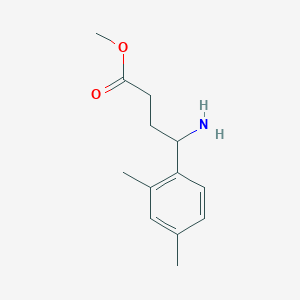
![2,2,2-trifluoro-1-[1-(prop-2-en-1-yl)-1H-imidazol-2-yl]ethan-1-one](/img/structure/B13606649.png)



![Imidazo[1,2-b]pyridazine-3-carboxylicacidhydrochloride](/img/structure/B13606667.png)
![[6-(1,2,4-Triazol-1-yl)pyridin-3-yl]methanol](/img/structure/B13606668.png)
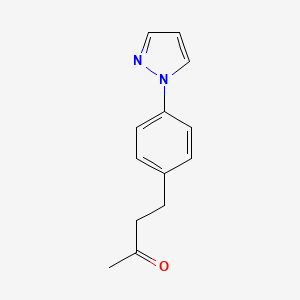
![tert-butylN-[1-(5-bromo-1,3,4-thiadiazole-2-carbonyl)piperidin-4-yl]carbamate](/img/structure/B13606684.png)
